Cariprazine hydrochloride
Overview
Description
Cariprazine hydrochloride is an atypical antipsychotic developed by Gedeon Richter . It is used in the treatment of schizophrenia, bipolar mania, bipolar depression, and major depressive disorder . It acts primarily as a D3 and D2 receptor partial agonist, with a preference for the D3 receptor . Cariprazine is also a partial agonist at the serotonin 5-HT1A receptor and acts as an antagonist at 5-HT2B and 5-HT2A receptors, with high selectivity for the D3 receptor .
Synthesis Analysis
The synthesis of Cariprazine is achieved from N-(4-oxocyclohexyl) acetamide by using various reactions such as Wittig-Horner reaction, reduction of alkene, hydrolysis of ester, deacylation, amidation, reduction of Weinreb amide to yield the corresponding aldehyde, and finally reductive amination of aldehyde in the presence of the corresponding amine to form Cariprazine .
Molecular Structure Analysis
The molecular formula of Cariprazine hydrochloride is C21H32Cl2N4O . The molecular weight is 427.41 g/mol .
Chemical Reactions Analysis
Cariprazine is primarily metabolized by the CYP3A4 isoenzyme and to a lesser extent, by CYP2D6 into two major active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), which are pharmacologically equipotent to cariprazine and jointly responsible for the overall therapeutic effect .
Physical And Chemical Properties Analysis
Cariprazine hydrochloride has a molecular weight of 463.87 . It is soluble in DMSO .
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics Research
Research into the pharmacokinetics (PKs) and pharmacodynamics (PDs) of Cariprazine provides insights into how the drug affects the body, including its absorption, distribution, metabolism, and excretion .
Negative Symptom Assessment Tools
Cariprazine’s effects are also evaluated using scales developed by the National Institute of Mental Health (NIMH), such as the Brief Negative Symptom Rating Scale (BNSS) and Clinical Assessment Interview for Negative Symptoms (CAINS), which are considered ‘next generation’ tools in psychiatric assessment .
Nanotechnology Applications
In nanotechnology, Cariprazine hydrochloride has been used to prepare nanostructured lipid carriers (NLCs) through methods like emulsification solvent evaporation, highlighting its potential in advanced drug delivery systems .
Dopamine Receptor Targeting
Targeted antipsychotic research with Cariprazine focuses on its clinical effects due to targeting D3 receptors in addition to classical dopamine D2 receptor antagonism or partial agonism .
Mechanism of Action
Target of Action
Cariprazine hydrochloride is an atypical antipsychotic agent that primarily targets central dopamine D2, dopamine D3, and serotonin 5-HT 1A receptors . It also acts as an antagonist at serotonin 5-HT 2A receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
Cariprazine hydrochloride functions as a partial agonist at dopamine D2, D3, and serotonin 5-HT 1A receptors It also acts as an antagonist at serotonin 5-HT 2A receptors, meaning it blocks the action of serotonin at these receptors . This combination of actions helps to balance neurotransmission in conditions like schizophrenia and bipolar disorder.
Biochemical Pathways
Its action on dopamine and serotonin receptors suggests it influences the dopaminergic and serotonergic systems, which are involved in mood regulation and other cognitive functions .
Pharmacokinetics
Cariprazine hydrochloride is extensively metabolized by the liver, mainly by the CYP3A4 enzyme and to a lesser extent by CYP2D6 . After administration, peak plasma concentration is achieved within 3–6 hours . The drug and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), have long half-lives . The median time to 90% of steady state is approximately 1 week for cariprazine and DCAR and 3 weeks for DDCAR .
Safety and Hazards
Common side effects of Cariprazine may include involuntary muscle movements, upset stomach, vomiting, drowsiness, or feeling restless . Serious side effects may include sudden numbness or weakness, problems with vision or speech, severe distress or agitation, a seizure, uncontrolled muscle movements in your face, trouble swallowing, low white blood cell counts, high blood sugar, or severe nervous system reaction . Cariprazine is not approved for use in older adults with dementia-related psychosis .
Future Directions
Cariprazine hydrochloride was approved by the U.S. Food and Drug Administration (FDA) as an adjunctive therapy to antidepressants for the treatment of major depressive disorder (MDD) in adults . This additional indication provides a new option for adults who have a partial response to the treatment of an antidepressant .
properties
IUPAC Name |
3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPJWWMREQHLQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026486 | |
Record name | Cariprazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cariprazine hydrochloride | |
CAS RN |
1083076-69-0 | |
Record name | Cariprazine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083076690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cariprazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARIPRAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQD7C255YG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.